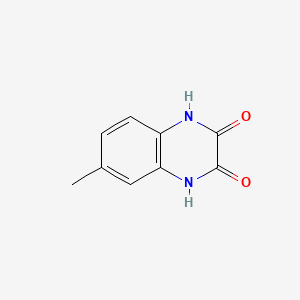









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15].[OH-].[Na+]>>[CH3:9][C:4]1[CH:3]=[C:2]2[C:7](=[CH:6][CH:5]=1)[NH:8][C:14](=[O:15])[C:13](=[O:17])[NH:1]2 |f:2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
0.302 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1N)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting deep purple solution was refluxed for 13 h
|
|
Duration
|
13 h
|
|
Type
|
CUSTOM
|
|
Details
|
to give a purple suspension
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water (5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo (0.1 mm Hg)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a blue-grey powder
|
|
Type
|
CUSTOM
|
|
Details
|
giving a brown solution, which
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in a tan suspension
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the suspension
|
|
Type
|
WASH
|
|
Details
|
washing of the filter cake with water (5 mL)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2NC(C(NC2=CC1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 225.5 mg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 518.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |